tert-Butyl (2-(1-ethoxyvinyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(1-ethoxyvinyl)phenyl)carbamate: is an organic compound with the molecular formula C15H21NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, an ethoxyvinyl group, and a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(1-ethoxyvinyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(1-ethoxyvinyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent any side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-(1-ethoxyvinyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxyvinyl group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (2-(1-ethoxyvinyl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and the development of enzyme inhibitors. It is also used in the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents. It is particularly useful in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It is also used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl (2-(1-ethoxyvinyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. This interaction can lead to the inhibition of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (1-(2-(benzyloxy)phenyl)cyclopropyl)carbamate .
Comparison: tert-Butyl (2-(1-ethoxyvinyl)phenyl)carbamate is unique due to its ethoxyvinyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation, reduction, and substitution reactions. This uniqueness makes it valuable in various scientific research applications .
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(1-ethoxyethenyl)phenyl]carbamate |
InChI |
InChI=1S/C15H21NO3/c1-6-18-11(2)12-9-7-8-10-13(12)16-14(17)19-15(3,4)5/h7-10H,2,6H2,1,3-5H3,(H,16,17) |
InChI Key |
OTNVDHHMPDMOEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=CC=CC=C1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.